4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride
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Overview
Description
4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride is a chemical compound with the molecular formula C8H12N2O2·HCl. It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-methylpyrazol-1-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride typically involves the reaction of 4-methylpyrazole with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazole and butanoic acid moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include substituted pyrazoles, carboxylic acids, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)butanoic acid: Similar in structure but contains a piperazine ring instead of a pyrazole ring.
4-(4-Methylimidazol-1-yl)butanoic acid: Contains an imidazole ring instead of a pyrazole ring.
4-(4-Methylthiazol-1-yl)butanoic acid: Contains a thiazole ring instead of a pyrazole ring.
Uniqueness
4-(4-Methylpyrazol-1-yl)butanoic acid;hydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring can engage in specific interactions that are not possible with other heterocyclic rings, making this compound valuable for certain applications .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-7-5-9-10(6-7)4-2-3-8(11)12;/h5-6H,2-4H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEFDDNXWPMMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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